Limited Biochemical Data: Activity Against Nicotinamide N-Methyltransferase (NNMT)
BindingDB contains an entry for this compound indicating weak affinity for human NNMT. The reported Ki value is 650 nM [1]. This single data point represents the most specific target interaction information available. However, it cannot be framed as a meaningful differentiation because: 1) It lacks a direct comparator within the same assay; 2) The affinity is weak compared to known, high-affinity NNMT inhibitors which can exhibit Ki values in the low nanomolar range [2]; 3) The biological or functional relevance of this level of NNMT inhibition is not established.
| Evidence Dimension | Binding affinity (Inhibition Constant) |
|---|---|
| Target Compound Data | Ki = 650 nM |
| Comparator Or Baseline | Class-level comparison: Other known NNMT inhibitors (e.g., JBSNF-000088) exhibit Ki values in the low nanomolar (e.g., ~6.9 nM) range [2] |
| Quantified Difference | N/A - The data are not from a comparable study. |
| Conditions | Binding affinity to full-length recombinant human NNMT expressed in E. coli BL21(DE3) cells. |
Why This Matters
This is the only quantitative biological activity data found for the compound, but due to lack of context and weak potency, it provides no basis for positive selection over any other compound.
- [1] BindingDB. Entry for BDBM50627707 (CHEMBL5426689), N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide. View Source
- [2] Kannt A, et al. Novel nicotinamide analog as inhibitor of nicotinamide N-methyltransferase. Bioorg Med Chem Lett. 2018 Mar 1;28(5):922-925. View Source
